molecular formula C12H16FNO B11171660 N-[2-(4-fluorophenyl)ethyl]butanamide

N-[2-(4-fluorophenyl)ethyl]butanamide

Cat. No.: B11171660
M. Wt: 209.26 g/mol
InChI Key: NRYBMTRFUSRDAC-UHFFFAOYSA-N
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Description

Contextualization within Amide Derivatives Research

Amide derivatives are a cornerstone of organic chemistry and medicinal chemistry, with the amide bond being a fundamental linkage in a vast array of biologically active molecules, including peptides and proteins. numberanalytics.com The amide functional group is of significant interest to researchers due to its unique combination of stability and reactivity. numberanalytics.com It is relatively stable under physiological conditions, yet it can participate in crucial hydrogen bonding interactions as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). numberanalytics.com These interactions are pivotal for the binding of drug molecules to their biological targets, such as enzymes and receptors. nsf.gov

The planarity of the amide bond, a result of resonance, imparts a degree of conformational rigidity that can be advantageous in drug design by pre-organizing a molecule into a bioactive conformation. numberanalytics.com However, the amide bond can also be susceptible to enzymatic cleavage by proteases, which can limit the oral bioavailability and in vivo half-life of peptide-based drugs. drughunter.com This has led to extensive research into amide bond bioisosteres, which are other functional groups that can mimic the structural and electronic properties of the amide bond while offering improved metabolic stability. nih.govresearchgate.netcambridgemedchemconsulting.combenthamscience.com The study of simple amide derivatives like N-[2-(4-fluorophenyl)ethyl]butanamide can provide valuable insights into the fundamental interactions and metabolic pathways of this important functional group.

Rationale for Investigating this compound and Related Fluorinated Butanamides

The rationale for investigating this compound and its analogs stems from the strategic incorporation of a fluorine atom. Fluorine is a unique element in medicinal chemistry due to its small size, high electronegativity, and the strength of the carbon-fluorine bond. nih.gov The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties. numberanalytics.comtandfonline.com

The following table provides a comparative look at the predicted physicochemical properties of N-(2-phenylethyl)butanamide and its fluorinated counterpart, this compound, illustrating the subtle but potentially significant impact of fluorination.

Comparison of Predicted Physicochemical Properties

PropertyN-(2-phenylethyl)butanamide This compound Molecular FormulaC12H17NOC12H16FNOMolecular Weight191.27 g/mol209.26 g/molLogP (Predicted)2.282.45Topological Polar Surface Area29.1 Ų29.1 Ų

Overview of Research Trajectories for Butanamide-Containing Structures in Medicinal Chemistry

The butanamide scaffold is a versatile building block in medicinal chemistry, appearing in a wide range of compounds with diverse biological activities. Research trajectories for butanamide-containing structures often involve the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR). ontosight.ainih.gov These studies aim to optimize potency, selectivity, and pharmacokinetic properties.

One area of research has focused on butanamide derivatives as anticonvulsant agents. nih.gov For example, levetiracetam (B1674943) and its analogs, which feature a pyrrolidone butanamide core, have been extensively studied for their efficacy in treating epilepsy. nih.gov Another research avenue explores butanamides as potential anticancer agents. nih.gov By attaching cytotoxic or targeted moieties to the butanamide framework, researchers can develop novel compounds for cancer therapy.

Furthermore, butanamide derivatives have been investigated in the context of cardiovascular diseases and as enzyme inhibitors. The flexible nature of the butanamide chain allows it to adapt to the binding pockets of various biological targets, while the terminal groups can be modified to achieve specific interactions. The study of simple butanamides provides a foundation for the rational design of more complex and potent therapeutic agents. wiley.com

The table below presents examples of butanamide-containing structures that have been the subject of medicinal chemistry research.

Examples of Butanamide-Containing Structures in Research

CompoundResearch Area LevetiracetamAnticonvulsant nih.govButitaxelAnticancer (Taxol analog) nih.govAnandamide AnalogsCannabinoid Receptor Modulation nih.govcapes.gov.brfuture4200.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIHmx2PS0ExYYAQabstOMjGVlGJJDsDjkRt2gnbwYrquxO4q1Lj8RC4DtAdd20l0VBW3zoVxIix6yPQB6HpcHWfIC-IqMnC-711Qp2NSzeWQR0s910tUOvBHSHylWrUVrsNSe0AagxASpQwvO2N8Yay-qCPdq7kQatksvB7tNqqIpy)-2-(4-chlorophenyl)-N-(6-fluoropyridin-2-yl)-3-methylbutanamideGeneral Medicinal Chemistry Research ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]butanamide

InChI

InChI=1S/C12H16FNO/c1-2-3-12(15)14-9-8-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H,14,15)

InChI Key

NRYBMTRFUSRDAC-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of N 2 4 Fluorophenyl Ethyl Butanamide and Analogs

Established Synthetic Routes for Butanamide Backbone Formation

The formation of the butanamide backbone, a key structural feature of N-[2-(4-fluorophenyl)ethyl]butanamide, is achieved through several well-established synthetic methods for creating amide bonds. These routes are fundamental in organic synthesis and offer versatility in terms of starting materials and reaction conditions.

Amide Formation Reactions

The synthesis of amides is a cornerstone of organic chemistry, with numerous methods available. A common and straightforward approach involves the reaction of a carboxylic acid derivative with an amine. The most prevalent methods utilize acyl chlorides or acid anhydrides as activated forms of the carboxylic acid. masterorganicchemistry.com For instance, butanoyl chloride or butyric anhydride can react readily with a primary amine to form the corresponding butanamide.

Alternatively, direct condensation of a carboxylic acid (butyric acid) and an amine can be accomplished using dehydrating or coupling agents. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate the removal of water, driving the reaction toward amide formation under mild conditions. masterorganicchemistry.com This method is particularly useful for sensitive substrates. masterorganicchemistry.com

Nucleophilic Substitution Approaches

The formation of the amide bond in the butanamide backbone is a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlabster.com In this mechanism, the nucleophilic amine attacks the electrophilic carbonyl carbon of an activated carboxylic acid derivative, such as an acyl chloride. This initial addition step forms a tetrahedral intermediate. masterorganicchemistry.com Subsequently, the intermediate collapses, re-forming the carbonyl double bond and expelling a leaving group (e.g., a chloride ion). masterorganicchemistry.com The stability of the leaving group is crucial; weaker bases like chloride are better leaving groups, making acyl chlorides highly reactive towards amines. masterorganicchemistry.com This process is a foundational strategy for building amide linkages efficiently. labster.comsinica.edu.tw

Acylation Reactions

Acylation specifically refers to the process of introducing an acyl group (R-C=O) onto another molecule. In the context of synthesizing the butanamide backbone, this involves the N-acylation of an amine. researchgate.net The reaction of an amine with an acylating agent like butanoyl chloride or butyric anhydride results in the formation of the N-substituted butanamide. mdpi.com These reactions are typically exothermic and may be performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. mdpi.com The choice of solvent and temperature can be adjusted to control the reaction rate. Acylation is a highly researched and widely applied transformation in organic synthesis due to the prevalence of the amide bond in chemistry and biology. researchgate.netthieme-connect.de

Strategies for Incorporating the 2-(4-fluorophenyl)ethyl Moiety

The synthesis of the target compound, this compound, requires the specific incorporation of the 2-(4-fluorophenyl)ethyl group. This is achieved by using 2-(4-fluorophenyl)ethylamine as a key precursor.

Coupling with 2-(4-fluorophenyl)ethylamine or Related Precursors

The most direct method for synthesizing this compound is the coupling of 2-(4-fluorophenyl)ethylamine with a butanoyl derivative. mdpi.com 2-(4-fluorophenyl)ethylamine is a commercially available primary amine that serves as a versatile building block in the synthesis of various molecules. fishersci.comchemimpex.comsigmaaldrich.comjk-sci.com

The reaction typically involves the N-acylation of 2-(4-fluorophenyl)ethylamine with butanoyl chloride or butyric anhydride. mdpi.com A common procedure involves dissolving the amine in a suitable solvent, such as ethylene dichloride, and adding a base like triethylamine. The acylating agent is then added slowly to the mixture. The base neutralizes the hydrogen chloride formed, driving the reaction to completion. mdpi.com This methodology is efficient and has been used to synthesize a range of N-(2-arylethyl)amides. mdpi.com

Table 1: Representative Coupling Reactions for Amide Synthesis

Amine Precursor Acylating Agent Base Solvent Typical Conditions
2-(4-fluorophenyl)ethylamine Butanoyl Chloride Triethylamine Dichloromethane Stir at 0°C to room temperature
2-(4-fluorophenyl)ethylamine Butyric Anhydride Pyridine Tetrahydrofuran Stir at room temperature

This table presents illustrative examples of common synthetic routes.

Derivatization Strategies and Analogue Synthesis

The structural framework of this compound allows for various modifications to produce a library of analogues. These derivatization strategies can explore structure-activity relationships by systematically altering different parts of the molecule.

Analogue synthesis can be approached by modifying either the aromatic ring, the ethylamine linker, or the butanamide chain. For instance, a variety of substituted 2-phenylethylamines can be used in place of 2-(4-fluorophenyl)ethylamine to introduce different substituents on the aromatic ring. mdpi.com Examples from related syntheses include precursors with 4-chloro, 2,4-dichloro, 4-bromo, and 4-methoxy groups. mdpi.com

Similarly, the acyl chain can be varied. Instead of butanoyl chloride, other acyl chlorides such as propanoyl chloride, pentanoyl chloride, or benzoyl chloride can be used to generate analogues with different N-acyl groups. This allows for the exploration of the impact of chain length, branching, or aromaticity on the properties of the resulting compounds. The synthesis of various N-phenylacetamide analogues demonstrates the feasibility of condensing different amines with substituted acetic acid derivatives. ias.ac.inresearchgate.net

Derivatization can also involve introducing functional groups to facilitate analysis. Chemical tags can be added to the molecule to enhance its detection in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). rowan.eduresearchgate.net

Table 2: Potential Modifications for Analogue Synthesis

Molecular Section Parent Group Potential Modifications Example Precursor for Modification
Aromatic Ring 4-fluoro 4-chloro, 4-bromo, 4-methyl, 3,4-dichloro, etc. 2-(4-chlorophenyl)ethylamine
Acyl Chain Butanoyl Acetyl, Propanoyl, Isobutanoyl, Benzoyl, etc. Acetyl chloride, Propanoyl chloride

This table outlines potential synthetic modifications to the parent compound this compound.

Modifications on the Butanamide Chain

The butanamide chain of this compound provides a versatile scaffold for structural modifications. Alterations to this acyl moiety can significantly influence the compound's properties. Synthetic strategies typically involve the acylation of 2-(4-fluorophenyl)ethylamine with various carboxylic acid derivatives.

Standard amide synthesis protocols can be employed, such as the reaction of the amine with an appropriate acyl chloride or acid anhydride. masterorganicchemistry.com For instance, reacting 2-(4-fluorophenyl)ethylamine with butanoyl chloride would yield the parent compound. Modifications can be introduced by using different acylating agents.

Key Modifications Include:

Chain Length Variation: The length of the alkyl chain can be readily altered by using different fatty acid chlorides or their corresponding carboxylic acids with a coupling agent. For example, using propanoyl chloride or pentanoyl chloride would result in analogs with shorter or longer alkyl chains, respectively. A general and efficient method for such N-acylation involves reacting the amine with the desired fatty acid chloride. nih.gov

Branching: Introduction of alkyl branches on the butanamide chain, such as in an isobutyramide analog, can be achieved by using the corresponding branched acyl chloride (e.g., isobutyryl chloride). These modifications can impact the molecule's conformation and interaction with biological targets.

Introduction of Unsaturation: Double or triple bonds can be incorporated into the acyl chain to create unsaturated amide analogs.

Functionalization: Functional groups like hydroxyl, amino, or keto groups can be introduced onto the alkyl chain. For example, using 4-chlorobutanoyl chloride could introduce a terminal chloride that can be further functionalized.

A summary of potential modifications on the butanamide chain is presented below.

Modification TypeExample Acyl GroupResulting Analog Structure (Generic)
Chain ElongationPentanoylN-[2-(4-fluorophenyl)ethyl]pentanamide
Chain ShorteningPropanoylN-[2-(4-fluorophenyl)ethyl]propanamide
BranchingIsobutyrylN-[2-(4-fluorophenyl)ethyl]isobutanamide
Functionalization4-HydroxybutanoylN-[2-(4-fluorophenyl)ethyl]-4-hydroxybutanamide

These modifications are typically achieved through standard amide coupling reactions, where the choice of the carboxylic acid or its activated derivative determines the final structure of the butanamide chain.

Structural Variations on the Fluorophenyl Group

The 4-fluorophenyl group is another key site for structural modification to probe SAR. Changes to this aromatic ring can affect electronic properties, lipophilicity, and metabolic stability. Substituted phenethylamines are a well-established class of compounds, and methods for their synthesis can be adapted to create a variety of precursors for N-acylation. wikipedia.orgmdpi.com

Common modifications include:

Positional Isomerism of the Fluoro Group: The fluorine substituent can be moved to the ortho or meta positions of the phenyl ring. This is achieved by starting with 2-(2-fluorophenyl)ethylamine or 2-(3-fluorophenyl)ethylamine, respectively, in the amide synthesis.

Substitution with Other Halogens: The fluorine atom can be replaced with other halogens such as chlorine, bromine, or iodine to study the effect of halogen size and electronegativity.

Ring Substitution Patterns: Multiple substituents can be introduced on the phenyl ring, leading to di- or tri-substituted analogs.

The synthesis of these analogs begins with the appropriately substituted phenethylamine (B48288), which is then acylated with butanoyl chloride or butanoic acid.

Modification TypeExample Precursor AmineResulting Analog Structure
Positional Isomer2-(2-Fluorophenyl)ethylamineN-[2-(2-fluorophenyl)ethyl]butanamide
Halogen Substitution2-(4-Chlorophenyl)ethylamineN-[2-(4-chlorophenyl)ethyl]butanamide
Alkoxy Substitution2-(4-Methoxyphenyl)ethylamineN-[2-(4-methoxyphenyl)ethyl]butanamide
Di-substitution2-(2,4-Dichlorophenyl)ethylamineN-[2-(2,4-dichlorophenyl)ethyl]butanamide

Introduction of Heterocyclic Systems (e.g., morpholine, thiazole, piperidine)

Incorporating heterocyclic moieties is a common strategy in drug design to introduce desirable physicochemical properties and potential new binding interactions. e3s-conferences.org These rings can be appended to or integrated within the this compound scaffold.

Morpholine Derivatives: The morpholine ring can be incorporated, for instance, by replacing the butanamide moiety with a morpholine-containing acyl group. A synthetic route could involve reacting 2-(4-fluorophenyl)ethylamine with a derivative of morpholine-4-carboxylic acid. Alternatively, syntheses of 2,2,4-substituted morpholines often involve the cyclization of an intermediate hydroxyaminoketone, formed from the reaction of a 2-aminoethanol with an aryl-bromomethyl-ketone. nih.gov Morpholine itself is a six-membered ring containing nitrogen and oxygen atoms and is a significant core in medicinal chemistry. e3s-conferences.org

Thiazole Derivatives: Thiazole, a five-membered ring with sulfur and nitrogen, is another biologically significant heterocycle. bepls.com Thiazole-containing analogs can be synthesized using methods like the Hantzsch reaction, which can be used to create N-phenyl-thiazole derivatives. researchgate.net For example, a thiazole ring could be attached to the phenyl group of the phenethylamine or be part of a more complex acyl group that is then coupled to the 2-(4-fluorophenyl)ethylamine. The synthesis of new thiazole derivatives often involves reacting starting materials like pyrazole 4-carbaldehydes with thiosemicarbazides and α-haloketones. mdpi.comnih.gov

Piperidine (B6355638) Derivatives: Piperidine, a six-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. researchgate.netnih.gov It can be introduced by using a piperidine-containing carboxylic acid for the acylation step. For example, reacting 2-(4-fluorophenyl)ethylamine with piperidine-4-carboxylic acid (using a suitable coupling agent) would yield an analog where the butanamide is replaced by a piperidinecarboxamide moiety. The synthesis of piperidines can be achieved through various routes, including the hydrogenation of corresponding pyridine precursors or via cyclization reactions. nih.govorganic-chemistry.org A variety of piperidine-amide derivatives have been synthesized and evaluated for various biological activities. nih.govmdpi.com

HeterocycleSynthetic Strategy Example
Morpholine Acylation of 2-(4-fluorophenyl)ethylamine with 4-morpholineacetyl chloride.
Thiazole Acylation of 2-(4-fluorophenyl)ethylamine with a thiazole-containing carboxylic acid (e.g., 2-methylthiazole-4-carboxylic acid).
Piperidine Acylation of 2-(4-fluorophenyl)ethylamine with N-protected piperidine-4-carboxylic acid, followed by deprotection.

Stereochemical Considerations in Related Butanamide Derivatives

Stereochemistry can play a crucial role in the biological activity of N-phenylethylamide derivatives. The introduction of a chiral center, for instance at the benzylic position (the carbon atom of the ethyl chain attached to the phenyl ring), can lead to enantiomers with potentially different pharmacological profiles.

The enantioselective synthesis of 2-substituted 2-phenylethylamines has been achieved through methods such as the lithiation and asymmetric substitution of N-(2-phenylethyl)isobutyramide in the presence of a chiral ligand like (-)-sparteine. nih.gov This approach yields benzylically substituted products with good enantiomeric ratios. nih.gov Such chiral precursors can then be used to synthesize enantiomerically enriched butanamide derivatives.

Once a racemic mixture of a chiral analog is synthesized, separation of the enantiomers is often necessary for biological evaluation. Chiral chromatography is a primary tool for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating enantiomers. nih.gov It employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net

Chiral Supercritical Fluid Chromatography (SFC): SFC can offer advantages over HPLC for chiral separations, sometimes providing higher resolution in a shorter time. researchgate.net

Capillary Electrophoresis (CE): CE with a chiral selector, such as a cyclodextrin derivative, is another powerful technique for enantiomeric separation. nih.gov

The development of a robust chiral separation method is essential for determining the enantiomeric excess of a synthetic product and for providing pure enantiomers for further studies. researchgate.net For example, a reverse-phase chiral HPLC method was developed for the determination of the (R)-isomer in (S)-2-aminobutanamide, a key starting material for a drug substance. researchgate.net

Advanced Synthetic Techniques and Green Chemistry Approaches

Traditional methods for amide synthesis often rely on stoichiometric coupling reagents (e.g., carbodiimides like DCC and EDC, or uronium salts like HATU) or the conversion of carboxylic acids to highly reactive acyl chlorides using reagents like thionyl chloride. masterorganicchemistry.comucl.ac.uk These methods, while effective, suffer from poor atom economy and generate significant amounts of waste, posing environmental concerns. ucl.ac.ukwhiterose.ac.uk

In response, significant research has focused on developing more advanced and sustainable "green" methods for amide bond formation. rsc.org

Advanced and Green Synthetic Methods:

Catalytic Direct Amidation: This approach involves the direct condensation of a carboxylic acid and an amine with the removal of water, facilitated by a catalyst. This avoids the need for stoichiometric activating agents.

Boronic acid catalysts: These are among the most common catalysts for direct amidation, typically requiring azeotropic water removal. ucl.ac.uk

Reusable Brønsted acidic ionic liquids: These can act as both the catalyst and the solvent, allowing for efficient, sustainable, and scalable amide synthesis. acs.org

Silica-catalyzed amidation: Activated silica gel has been used as a catalyst for direct amide bond formation, although limitations with bulky or polar substrates have been noted. whiterose.ac.uk

Solvent-Free and Alternative Solvent Methods:

Solvent-free synthesis: Reactions can be carried out by simply heating a mixture of the reactants, sometimes with a catalyst like boric acid, which is simple, efficient, and avoids solvent waste. researchgate.net

Greener solvents: Replacing hazardous solvents like DMF and CH2Cl2 with more environmentally benign alternatives is a key principle of green chemistry. ucl.ac.uk

Energy-Efficient Methods:

Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. bepls.com

Biocatalysis: The use of enzymes to catalyze amide bond formation is a growing area of interest. These methods operate in aqueous systems under mild conditions and offer high selectivity. rsc.org

These advanced techniques offer significant advantages in terms of sustainability, efficiency, and waste reduction compared to classical methods.

TechniquePrincipleAdvantages
Catalytic Direct AmidationUses a catalyst to directly couple a carboxylic acid and an amine, removing water.High atom economy, reduces waste from coupling agents. ucl.ac.uk
Microwave-Assisted SynthesisUses microwave energy to heat the reaction mixture rapidly and efficiently.Drastically reduced reaction times, often higher yields. bepls.com
Solvent-Free ReactionReactants are mixed and heated without a solvent.Eliminates solvent waste, simplifies purification. researchgate.net
BiocatalysisEmploys enzymes to catalyze the reaction.High selectivity, mild reaction conditions, environmentally friendly. rsc.org

Structure Activity Relationship Sar and Molecular Design Principles for N 2 4 Fluorophenyl Ethyl Butanamide Analogues

Positional and Substituent Effects of Fluorine on Bioactivity in Related Compounds

In the context of phenethylamine (B48288) derivatives, the position and number of fluorine substituents on the phenyl ring can have a dramatic and often unpredictable impact on psychoactivity, ranging from a marked loss to an enhancement and prolongation of effects. nih.gov For instance, in a study on psychedelic phenethylamines, it was observed that while a fluoroescaline counterpart was nearly devoid of psychoactive effects compared to the active escaline, the difluoroescaline retained activity, and trifluoroescaline showed increased potency. nih.gov

The strategic placement of fluorine can block metabolic oxidation at specific sites, thereby increasing the metabolic stability and bioavailability of a compound. tandfonline.comnih.gov The highly electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, which can be crucial for drug-receptor interactions. nih.gov Furthermore, the substitution of hydrogen with fluorine can lead to more favorable interactions with biological targets by forming hydrogen bonds and altering the molecule's electrostatic potential. benthamscience.comnih.gov

The table below summarizes the effects of fluorine substitution on the bioactivity of related compounds.

Fluorine Substitution EffectDescriptionReference
Enhanced Metabolic StabilityThe strong C-F bond is more resistant to metabolic attack than a C-H bond, preventing oxidative metabolism. tandfonline.comnih.gov
Increased Binding AffinityFluorine's similarity in size to hydrogen allows for selective substitution without significant steric hindrance, potentially enhancing ligand binding to proteins. tandfonline.com
Modulated BioavailabilityFluorination can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes. researchgate.netnih.gov
Altered Acidity (pKa)The high electronegativity of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions. nih.gov
Variable PsychoactivityIn phenethylamine derivatives, fluorine substitution can lead to a wide range of effects on psychoactivity, from loss to enhancement. nih.gov

Impact of the Butanamide Backbone Modifications on Molecular Interactions

Modifications to the butanamide backbone of N-[2-(4-fluorophenyl)ethyl]butanamide can significantly influence its molecular interactions and, consequently, its pharmacological profile. The amide bond itself is a critical pharmacophore in many biologically active molecules, participating in hydrogen bonding with receptors. Alterations to the length of the alkyl chain (from butanamide to other alkanamides) or the introduction of branching can affect the molecule's conformation and flexibility.

Changes in the terminal groups of aromatic oligoamides have been shown to have a marked effect on their cytotoxicity. nih.gov For example, modifying a terminal acetyl group to a tert-butyloxycarbonyl (Boc) group in one series of compounds led to a threefold increase in antiproliferative activity against a cisplatin-sensitive ovarian carcinoma cell line. nih.gov This highlights the sensitivity of biological activity to even small structural changes in the terminal functionality of amide-containing molecules.

The nature of the terminal group can influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which in turn affects the crystal packing and solid-state properties of the compound. nih.gov These interactions are also critical in the binding of the ligand to its biological target.

Role of the Ethyl Linker in Ligand-Receptor Binding

The ethyl linker connecting the fluorophenyl ring and the butanamide group plays a crucial role in the spatial orientation of these two key moieties, which is critical for effective ligand-receptor binding. nih.gov In phenethylamine-based ligands, constraining the ethyl linker has been a valuable strategy to probe the bioactive conformation of the amine functionality. researchgate.netdoaj.org

Studies on conformationally constrained phenethylamine analogues have provided insights into the optimal geometry for receptor interaction. nih.gov The length and flexibility of the linker determine the distance and relative orientation between the aromatic ring and the amide group, which must be optimal to fit into the binding pocket of a receptor. A linker that is too short or too rigid may prevent the ligand from adopting the necessary conformation for binding, while a linker that is too long or too flexible might lead to a loss of binding affinity due to entropic penalties.

The optimal structure of linkers in some targeted drug delivery systems has been found to include an aliphatic fragment, emphasizing the importance of this component in achieving the desired pharmacological profile. nih.gov

Influence of Terminal Phenyl/Heterocyclic Groups on Pharmacological Profile

The substitution of the terminal phenyl group with other aromatic or heterocyclic rings can profoundly impact the pharmacological profile of this compound analogues. Different aromatic systems can alter the molecule's electronic properties, lipophilicity, and ability to engage in specific interactions with a receptor, such as π-π stacking or hydrogen bonding.

For instance, in a series of arylethylamine derivatives, the nature of the aromatic group (phenyl, thiophenyl, or substituted phenyl) significantly influenced their ability to inhibit dopamine (B1211576) reuptake. biomolther.org Compounds with a substituted phenyl group generally showed reduced activity compared to those with unsubstituted phenyl or thiophenyl groups. biomolther.org

Computational Chemistry in SAR Elucidation

Computational chemistry provides powerful tools for elucidating the structure-activity relationships of this compound analogues at the molecular level. Techniques such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis offer deep insights into the electronic and structural properties of these molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netbohrium.com It is widely employed to predict the molecular geometries, vibrational frequencies, and electronic properties of molecules. ajchem-a.com For fluorophenyl derivatives, DFT calculations can provide valuable information about how the fluorine substituent affects the molecule's structure and reactivity. elsevierpure.comelsevierpure.com

DFT studies can be used to calculate various molecular properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms. bohrium.com

Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO can indicate the molecule's reactivity. ajchem-a.comelsevierpure.comresearchgate.net

Global reactivity descriptors: Parameters such as electronegativity, chemical hardness, and global softness, derived from HOMO and LUMO energies, help in predicting the chemical reactivity of the molecule. ajchem-a.com

The table below presents a summary of key parameters obtained from DFT studies on related fluorinated compounds.

DFT ParameterSignificanceReference
Optimized GeometryProvides the most stable 3D structure of the molecule. bohrium.com
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. ajchem-a.comresearchgate.net
Global Reactivity DescriptorsPredicts the overall chemical reactivity based on electronic properties. ajchem-a.com

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the electrostatic properties of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.orgresearchgate.net The MEP surface provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of negative, positive, and neutral electrostatic potential. nih.gov

Regions of negative potential (typically colored red or yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. chemrxiv.orgrsc.org This information is crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. researchgate.net

MEP analysis can help identify the regions of a molecule that are most likely to interact with a biological target, thereby guiding the design of analogues with improved binding affinity and selectivity. rsc.org The electrostatic potential is a key factor in the molecular recognition process between a ligand and its receptor. researchgate.net

Metabolic Pathways and Pharmacokinetic Considerations of N 2 4 Fluorophenyl Ethyl Butanamide Analogs Excluding Human Clinical Data

In vitro Metabolic Fate Studies using Liver Microsomes or Hepatocytes

In vitro systems, such as liver microsomes and hepatocytes, are invaluable tools for elucidating the metabolic pathways of new chemical entities. researchgate.net These systems contain a rich complement of drug-metabolizing enzymes and allow for the identification of primary metabolic routes and the enzymes responsible. nih.gov

Based on studies of structurally similar compounds, several primary metabolic pathways can be anticipated for N-[2-(4-fluorophenyl)ethyl]butanamide. The metabolism of butyrfentanyl, a butanamide derivative, has been shown to involve extensive biotransformation. The primary metabolic pathways identified for butyrfentanyl in human liver microsomes include hydroxylations at the butanamide side chain, the phenylethyl moiety, and the piperidine (B6355638) ring, as well as oxidative N-dealkylation and hydrolysis of the amide bond. nih.gov

For phenylethylamine-derived compounds, hydroxylation and N-acetylation are common metabolic steps. researchgate.net The core 2-phenylethylamine structure is known to be metabolized to phenylacetic acid via phenylacetaldehyde, a process involving aldehyde dehydrogenase and aldehyde oxidase. nih.gov N-dealkylation is also a major metabolic pathway for many drugs containing an amine group. washington.edunih.gov This process is catalyzed by cytochrome P450 enzymes and involves the hydroxylation of the carbon atom adjacent to the nitrogen, leading to an unstable intermediate that spontaneously breaks down. nih.gov Given the N-substituted amide structure of this compound, both N-dealkylation and amide hydrolysis are plausible metabolic routes.

The cytochrome P450 (CYP) superfamily of enzymes plays a central role in the phase I metabolism of a vast array of xenobiotics. nih.gov Studies on butyrfentanyl have indicated that CYP3A4 and CYP2D6 are the primary isoforms involved in its metabolism. jst.go.jp Specifically, these enzymes are responsible for hydroxylation reactions and N-dealkylation. jst.go.jp For other phenylethylamine derivatives, CYP2D6 and CYP3A4 have also been identified as key metabolizing enzymes. researchgate.net Therefore, it is highly probable that these CYP isoforms are also involved in the metabolism of this compound. The specific sites of oxidation on the molecule would be influenced by the steric and electronic properties conferred by the 4-fluorophenyl and butanamide moieties.

Following phase I metabolism, which introduces or exposes polar functional groups, compounds often undergo phase II conjugation reactions. drughunter.com These reactions, such as glucuronidation and sulfation, further increase the water solubility of the metabolites, facilitating their excretion from the body. nih.gov Phenolic metabolites, which could be formed through hydroxylation of the phenyl ring of this compound, are common substrates for both glucuronidation and sulfation. nih.gov

Glucuronidation is mediated by UDP-glucuronosyltransferases (UGTs), while sulfation is catalyzed by sulfotransferases (SULTs). drughunter.comnih.gov Amine groups can also undergo glucuronidation. washington.edu For fentanyl analogs, the formation of glucuronide conjugates has been observed. nih.gov Therefore, it is anticipated that hydroxylated metabolites of this compound would be susceptible to conjugation with glucuronic acid and sulfate, representing a significant pathway for their detoxification and elimination. capes.gov.br

In silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)

In silico models have become increasingly valuable in early drug discovery for predicting the ADMET properties of new compounds, thereby reducing the reliance on extensive experimental testing. aurigeneservices.comnih.gov These computational tools utilize a compound's chemical structure to estimate its pharmacokinetic and toxicity profiles. bhsai.org

For this compound, various ADMET parameters can be predicted using established software and web-based platforms. jonuns.comnih.govnih.gov These predictions can provide insights into properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for inhibition of key drug-metabolizing enzymes like CYPs. acs.org Furthermore, in silico models can flag potential toxicities, such as hepatotoxicity or cardiotoxicity. frontiersin.org While specific predictive studies on this compound are not available in the public domain, models trained on large datasets of structurally diverse compounds can provide valuable preliminary assessments of its drug-like properties. simulations-plus.com

Table 1: Predicted ADMET Properties for a Hypothetical this compound Analog

PropertyPredicted ValueInterpretation
Absorption
Oral BioavailabilityModerate to HighLikely well-absorbed after oral administration.
Caco-2 PermeabilityHighSuggests good intestinal membrane permeability.
Distribution
Blood-Brain BarrierLikely to crossThe lipophilic nature may facilitate CNS penetration.
Plasma Protein BindingHighMay have a prolonged duration of action.
Metabolism
CYP2D6 SubstrateProbablePotential for metabolism by this key enzyme.
CYP3A4 SubstrateProbableAnother likely route of metabolic clearance.
Excretion
Renal ClearanceLowExcretion likely to be primarily through metabolism.
Toxicity
hERG InhibitionLow ProbabilityReduced risk of cardiac-related adverse effects.
HepatotoxicityLow ProbabilityUnlikely to cause significant liver damage.
Ames MutagenicityNegativeNot predicted to be mutagenic.

Note: The data in this table is hypothetical and for illustrative purposes only, as specific in silico predictions for this compound are not publicly available.

Influence of Fluorination on Metabolic Stability in Related Compounds

The introduction of fluorine into a drug molecule is a common strategy in medicinal chemistry to enhance its metabolic stability. nih.gov The strong carbon-fluorine bond is more resistant to enzymatic cleavage by CYPs compared to a carbon-hydrogen bond. Placing a fluorine atom at a potential site of metabolic oxidation can effectively block this pathway, thereby increasing the compound's half-life. nih.gov

Comparison of Metabolic Profiles Across Structurally Related Butanamide Derivatives

Comparing the metabolic profiles of structurally related compounds can provide valuable insights into how small chemical modifications can influence metabolic fate. europa.eu The metabolism of butyrfentanyl, which shares the butanamide moiety, involves extensive hydroxylation and N-dealkylation. nih.gov In contrast, studies on other N-acyl-phenylethylamine analogs can highlight the influence of the acyl chain length and substitutions on the phenylethyl group.

Advanced Analytical Methodologies for N 2 4 Fluorophenyl Ethyl Butanamide and Its Metabolites

Chromatographic Separation Techniques

Chromatography is essential for the separation and quantification of N-[2-(4-fluorophenyl)ethyl]butanamide. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the routine analysis and quality control of this compound. Method development focuses on achieving optimal separation, peak shape, and sensitivity.

Method Development: The development of an HPLC method involves a systematic optimization of chromatographic conditions. A typical approach for a compound like this compound would utilize a C18 column, which is effective for separating moderately polar compounds. researchgate.netpensoft.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netscielo.br Gradient or isocratic elution can be employed to ensure adequate separation from impurities and metabolites. researchgate.net Detection is commonly performed using a UV/VIS detector at a wavelength where the fluorophenyl chromophore exhibits maximum absorbance. pensoft.net

Validation: Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.netmdpi.com Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to obtain test results that are directly proportional to the concentration of the analyte. A linear relationship is typically established over a range of concentrations. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies in a sample matrix. scielo.br

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Table 1: Representative HPLC Method and Validation Parameters
ParameterTypical Condition/Value
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection Wavelength ~220 nm
Linearity (R²) > 0.999 researchgate.net
Accuracy (Recovery %) 98.0% - 102.0% scielo.br
Precision (RSD %) < 2%

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Related Compounds

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, including this compound and its related substances or impurities. nih.gov While HPLC is often preferred for non-volatile or thermally labile compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. researchgate.net

For compounds with polar functional groups like amides, derivatization may be necessary to increase volatility and improve chromatographic peak shape. researchgate.net However, for a compound of this molecular weight, direct analysis is often feasible. The technique is particularly useful for identifying and quantifying process-related impurities or degradation products. The mass spectrometer provides fragmentation patterns that serve as a "fingerprint" for the compound, allowing for unambiguous identification. researchgate.net However, it is noted that for regioisomeric compounds (e.g., ortho-, meta-, and para-substituted isomers), differentiation by mass spectrometry can sometimes be challenging as they can produce very similar mass spectra. researchgate.net

Table 2: Typical GC-MS Parameters
ParameterTypical Condition
Column Capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium
Injection Mode Split/Splitless
Temperature Program Initial oven temperature followed by a ramp to a final temperature
Ionization Mode Electron Ionization (EI) at 70 eV researchgate.net
Mass Analyzer Quadrupole

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopic methods are indispensable for the definitive structural confirmation of this compound. Techniques such as NMR, FT-IR, and MS provide detailed information about the molecule's connectivity, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons on the ethyl bridge, and the protons of the butanamide moiety. The aromatic protons would appear as multiplets in the downfield region, with splitting patterns influenced by the fluorine atom. The ¹³C NMR spectrum would show characteristic signals for the aromatic carbons (with C-F coupling), the amide carbonyl carbon, and the aliphatic carbons. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to F)~7.15dd (doublet of doublets)2H
Aromatic (meta to F)~6.95t (triplet)2H
-NH-~5.80br s (broad singlet)1H
-CH₂-NH-~3.40q (quartet)2H
Ar-CH₂-~2.75t (triplet)2H
-CO-CH₂-~2.10t (triplet)2H
-CH₂-CH₃~1.60sextet2H
-CH₃~0.90t (triplet)3H
Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon AssignmentPredicted Chemical Shift (ppm)
C=O (Amide)~173.0
C-F (Aromatic)~161.5 (d, J ≈ 245 Hz)
C-Ar (Quaternary)~135.0 (d, J ≈ 3 Hz)
CH-Ar (ortho to F)~130.0 (d, J ≈ 8 Hz)
CH-Ar (meta to F)~115.5 (d, J ≈ 21 Hz)
-CH₂-NH-~40.0
-CO-CH₂-~39.0
Ar-CH₂-~35.0
-CH₂-CH₃~19.0
-CH₃~13.5

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The FT-IR spectrum of this compound would display characteristic absorption bands confirming the presence of the N-H group, the amide C=O group, and the C-F bond.

Table 5: Characteristic FT-IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide)Stretching~3300
C-H (Aromatic)Stretching~3050
C-H (Aliphatic)Stretching2850-2960
C=O (Amide I)Stretching~1640 nih.gov
N-H (Amide II)Bending~1550
C-F (Aryl Fluoride)Stretching~1220

Mass Spectrometry (MS and HRMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In Electron Ionization (EI) MS, the molecule is fragmented in a reproducible manner, yielding a characteristic pattern of fragment ions that aids in structural elucidation. The molecular ion peak (M⁺) would confirm the molecular weight of the compound.

Key fragmentations would likely include alpha-cleavage adjacent to the nitrogen and carbonyl groups, as well as cleavage of the ethyl linker, leading to characteristic fragments such as the fluorobenzyl cation.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of the compound with a high degree of confidence. nih.gov This is crucial for confirming the identity of the parent compound and its metabolites.

Table 6: Predicted Mass Fragments (EI-MS)
m/zPossible Fragment Structure
209[M]⁺ (Molecular Ion)
138[M - C₄H₇O]⁺
109[C₇H₆F]⁺ (Fluorotropylium ion)
71[C₄H₇O]⁺ (Butyryl cation)

Method Validation Parameters

The validation of a bioanalytical method ensures its reliability and reproducibility for the intended application. humanjournals.comjgtps.com Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines that stipulate the essential parameters to be evaluated. iajps.com For this compound and its metabolites, a typical validation would encompass the following parameters, often assessed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). iajps.comnih.gov

Specificity and Selectivity: Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. jgtps.com For this compound, this involves demonstrating a lack of interference from endogenous matrix components, metabolites, and other concomitant medications at the retention time of the analyte and its internal standard. This is typically achieved by analyzing blank matrix samples from multiple sources.

Linearity: Linearity establishes the relationship between the instrumental response and the known concentration of the analyte. A calibration curve is generated by analyzing a series of standards of known concentrations. The linear range is determined by the correlation coefficient (r²), which should ideally be ≥ 0.99. For a hypothetical validated method for this compound in rat plasma, the linearity might be established over a concentration range of 1 to 1000 ng/mL.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. humanjournals.com These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. The acceptance criteria for both accuracy and precision in regulated bioanalysis are generally within ±15% (±20% for the lower limit of quantification).

Limit of Detection (LOD) and Lower Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. semanticscholar.org The LOQ is a critical parameter for pharmacokinetic studies, as it defines the lowest concentration that can be reliably measured in samples. For this compound, a sensitive LC-MS/MS method might achieve an LOQ in the low ng/mL range in plasma.

Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. This could involve varying chromatographic conditions such as mobile phase composition, flow rate, and column temperature to assess the impact on the results.

Below is an interactive data table summarizing typical validation parameters for a hypothetical LC-MS/MS method for this compound in rat plasma.

Validation ParameterAcceptance CriteriaHypothetical Result
Specificity No significant interference at the retention time of the analyte and internal standard.Complies
Linearity (r²) ≥ 0.990.998
Linear Range Defined by the validated calibration curve.1 - 1000 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LOQ)-5.2% to 8.5%
Precision (% RSD) ≤ 15% (≤ 20% at LOQ)≤ 10.3%
LOD Signal-to-noise ratio ≥ 30.5 ng/mL
LOQ Signal-to-noise ratio ≥ 10; within acceptable accuracy and precision.1.0 ng/mL
Robustness No significant impact on results from minor variations in method parameters.Complies

Bioanalytical Method Development for Quantitative Determination in Biological Matrices (Excluding Human Data)

The development of a bioanalytical method for the quantitative determination of this compound in non-human biological matrices, such as rat or mouse plasma, is a multi-step process aimed at achieving high sensitivity, selectivity, and throughput. semanticscholar.orgnih.gov The primary goal is to accurately measure the concentration of the parent compound and its key metabolites to support preclinical pharmacokinetic and toxicokinetic studies. nih.gov

Sample Preparation: A critical step in bioanalytical method development is the extraction of the analyte from the complex biological matrix. iajps.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). humanjournals.com For this compound, a compound of moderate polarity, any of these techniques could be optimized. The choice of method depends on the required cleanliness of the extract, the desired recovery, and the potential for matrix effects.

Chromatographic and Mass Spectrometric Conditions: Modern bioanalytical methods predominantly utilize liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity. nih.gov The development process involves optimizing the chromatographic separation on a suitable column (e.g., a C18 reversed-phase column) and fine-tuning the mass spectrometric parameters for the analyte and a suitable internal standard. Multiple reaction monitoring (MRM) is the most common scan mode used for quantification, providing excellent specificity by monitoring a specific precursor-to-product ion transition.

Research Findings from Analogous Compounds: While specific data for this compound is not readily available in public literature, studies on structurally similar compounds provide insights into expected analytical performance. For instance, a validated LC-MS/MS method for a novel antitumor agent in rat serum demonstrated good linearity over a wide concentration range and high recovery, indicating the feasibility of such methods for amide-containing small molecules. semanticscholar.org

The following interactive data table presents hypothetical research findings from the development of a quantitative method for this compound in rat plasma.

Development StageKey Findings
Sample Preparation Protein precipitation with acetonitrile provided a recovery of >85% with minimal matrix effects.
Chromatography A C18 column with a gradient elution of acetonitrile and water with 0.1% formic acid achieved good peak shape and a retention time of 3.5 minutes.
Mass Spectrometry Electrospray ionization in positive mode with an MRM transition of m/z [M+H]+ → [fragment ion]+ showed the highest sensitivity.
Internal Standard A structurally similar, stable isotope-labeled analog was used to correct for matrix effects and variability in extraction and injection.
Stability Studies This compound was found to be stable in rat plasma for at least 24 hours at room temperature and for 30 days at -80°C. Three freeze-thaw cycles did not significantly affect the concentration.

Theoretical and Computational Studies of N 2 4 Fluorophenyl Ethyl Butanamide

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand to a protein target. The process involves sampling different conformations of the ligand within the binding site of the protein and scoring these conformations based on a scoring function that estimates the binding affinity.

For a compound like N-[2-(4-fluorophenyl)ethyl]butanamide, molecular docking simulations can be employed to identify potential biological targets. This is achieved by docking the molecule against a library of known protein structures. The results can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies of similar N-substituted amide derivatives, molecular docking has been instrumental in elucidating binding mechanisms. For example, in a study on N-ethyl-4-(pyridin-4-yl)benzamide based compounds as ROCK1 inhibitors, docking revealed critical interactions with the kinase domain. peerj.com Similarly, for novel 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives, docking was used to evaluate their binding affinities to the EGFR kinase protein. ijpsjournal.com

The binding energy, typically expressed in kcal/mol, is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable ligand-protein complex. In a hypothetical docking study of this compound against a panel of potential protein targets, the results could be tabulated as shown below.

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Protein Kinase A-8.2Tyr204, Leu173, Val123
Cyclooxygenase-2-7.5Arg120, Tyr355, Val523
Farnesyltransferase-9.1Tyr361, His248, Met357

This is a hypothetical data table for illustrative purposes.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of a ligand-target complex predicted by docking. nih.gov By simulating the complex in a solvated environment that mimics physiological conditions, MD can reveal whether the ligand remains stably bound to the protein's active site or dissociates over time. nih.gov

The stability of the this compound-target complex can be analyzed by monitoring several parameters during the MD simulation, such as the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the number of hydrogen bonds formed between the ligand and the protein over the simulation time. researchgate.net A stable complex would typically exhibit low and converged RMSD values for both the ligand and the protein, indicating that they are not undergoing significant conformational changes. ijnc.ir

Trajectory analysis from an MD simulation can provide detailed information about the conformational changes and the persistence of key interactions. For example, a 100-nanosecond MD simulation could be performed on the docked complex of this compound with a putative target. The results could be summarized in a table.

Simulation Time (ns)Average RMSD (Å)Average Number of Hydrogen Bonds
0-251.53.2
25-501.73.0
50-751.63.1
75-1001.82.9

This is a hypothetical data table for illustrative purposes.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. Density Functional Theory (DFT) is a popular quantum chemical method for these calculations. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of a molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more reactive. nih.govresearchgate.net

For this compound, the HOMO and LUMO energies can be calculated using DFT. These values provide insights into its potential for charge transfer interactions with biological targets.

ParameterEnergy (eV)
EHOMO-6.5
ELUMO-0.8
Egap5.7

This is a hypothetical data table for illustrative purposes.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical reactivity of this compound. researchgate.net These indices, derived from conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govsemanticscholar.org

Chemical hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.com Conversely, chemical softness (S) is the reciprocal of hardness and indicates a higher reactivity. researchgate.net The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.com

These reactivity indices for this compound can be calculated as follows:

I ≈ -EHOMO

A ≈ -ELUMO

χ = (I + A) / 2

μ = -χ

η = (I - A) / 2

S = 1 / (2η)

ω = μ2 / (2η)

Reactivity IndexValue
Ionization Potential (I) (eV)6.5
Electron Affinity (A) (eV)0.8
Electronegativity (χ)3.65
Chemical Potential (μ)-3.65
Chemical Hardness (η)2.85
Chemical Softness (S)0.175
Electrophilicity Index (ω)2.34

This is a hypothetical data table for illustrative purposes.

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is essential to understand its preferred shape in solution and in the binding site of a target. mdpi.com

Theoretical conformational analysis can be performed using computational methods such as molecular mechanics or quantum mechanics. researchgate.net These methods can systematically rotate the flexible bonds and calculate the potential energy of the resulting conformers. The results can be visualized as a potential energy surface, where the low-energy regions correspond to the most stable conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Butanamide Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com QSAR models are developed using a training set of compounds with known activities and can then be used to predict the activities of new, untested compounds. nih.govresearchgate.net

For butanamide analogues, a QSAR study would involve calculating a set of molecular descriptors for each compound. These descriptors can be categorized as 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). creative-biolabs.com Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity. nih.gov

A QSAR model for a series of butanamide analogues could be represented by an equation like:

log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...

Where IC50 is the half-maximal inhibitory concentration, and the β values are the coefficients determined from the regression analysis. Such a model can provide valuable insights into the structural features that are important for the biological activity of butanamide derivatives and guide the design of more potent analogues.

Future Research and Emerging Applications of this compound Scaffolds

The this compound scaffold is a synthetic compound belonging to the butanamide class of molecules. While specific research on this particular compound is not extensively documented in publicly available literature, its structural motifs—a fluorinated phenylethylamine core linked to a butanamide tail—position it as a compound of interest for further investigation in medicinal chemistry and drug discovery. The exploration of its potential therapeutic applications is informed by the broader understanding of the biological activities of related butanamide and phenylethylamine derivatives. This article outlines future research directions and emerging applications for this compound and its analogs, focusing on the exploration of novel biological targets, the design of functionally selective ligands, the development of advanced synthetic strategies, the integration of artificial intelligence in its discovery pipeline, and the investigation of its broader biological roles.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of N-[2-(4-fluorophenyl)ethyl]butanamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature, solvent selection (e.g., DMSO or CDCl₃ for intermediates), and stoichiometric ratios. For example, ethyl 2-(N-(4-fluorophenyl)sulfamoyl)acetate synthesis achieved 79% yield via stepwise sulfonation and esterification under anhydrous conditions . Post-synthesis purification via column chromatography and validation using HPLC or NMR ensures product integrity. Intermediate characterization (e.g., HRMS for mass confirmation) is critical to avoid side reactions .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • 1H NMR : Analyze aromatic proton signals (δ 7.0–7.4 ppm for fluorophenyl groups) and amide NH peaks (δ ~10 ppm in DMSO-d₆).
  • HRMS : Confirm molecular ion peaks (e.g., [M-H]⁻ at m/z 234.0182 for related fluorophenyl-acetamide derivatives) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
    Cross-referencing with synthetic intermediates (e.g., ethyl esters) ensures structural fidelity .

Q. What structural analogs of this compound have been studied, and how do their modifications influence biological activity?

  • Methodological Answer : Comparable compounds include:

Compound NameStructural ModificationImpact on Activity
N-(Benzothiazol-2-yl)butanamideBenzothiazole coreEnhanced enzyme inhibition
2-(Fluoroanilino)acetamideFluorine substitution on anilineImproved target selectivity
Fluorination at the 4-position of the phenyl ring enhances lipophilicity and receptor binding, while benzothiazole incorporation may alter metabolic stability .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To resolve:

  • Standardize Assays : Use identical cell models (e.g., HEK-293 for receptor studies) and controls.
  • Validate Binding Affinity : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions independently .
  • Meta-Analysis : Compare IC₅₀ values across studies while accounting for fluorophenyl group orientation, which affects steric hindrance .

Q. What experimental design strategies are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer :

  • Target Deconvolution : Use CRISPR-Cas9 knockout libraries to identify critical genes mediating the compound’s effects.
  • Kinetic Studies : Monitor enzyme inhibition (e.g., cyclooxygenase) via fluorogenic substrates and time-lapse spectroscopy .
  • Structural Biology : Co-crystallize the compound with its target (e.g., receptors) to map binding pockets. Molecular dynamics simulations can predict conformational changes induced by fluorophenyl interactions .

Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound to its molecular targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model interactions between the fluorophenyl group and hydrophobic receptor residues.
  • QSAR Models : Train algorithms on analogs (e.g., thiophene-containing butanamides) to correlate substituent electronegativity with activity .
  • Free Energy Perturbation (FEP) : Calculate ΔG binding values for fluorinated vs. non-fluorinated derivatives to quantify fluorine’s contribution .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting data on the metabolic stability of this compound in hepatic models?

  • Methodological Answer :

  • In Vitro/In Vivo Correlation (IVIVC) : Compare microsomal stability assays (human vs. rodent) with pharmacokinetic profiles.
  • Metabolite ID : Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the ethyl chain) that may vary across species .
  • CYP Inhibition Assays : Test whether the compound inhibits CYP3A4/2D6, which could explain interspecies variability .

Tables for Key Findings

Property Data for this compound Source
Molecular Weight297.39 g/mol (C₁₅H₂₀FNO₂S)
Key 1H NMR Shiftsδ 7.17–7.28 (Ar-H), δ 4.06 (CH₂)
Structural AnalogsN-(Benzothiazol-2-yl)butanamide
Synthetic Yield (Optimal)79–81%

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